2-氯-5-氟吡啶-3-硼酸

描述

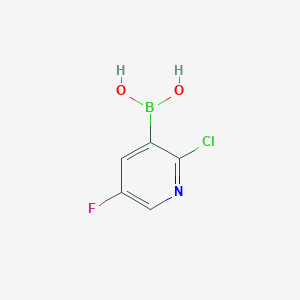

2-Chloro-5-fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C5H4BClFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 3-position, and the chlorine and fluorine atoms are attached to the 2- and 5-positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

科学研究应用

Pharmaceutical Applications

Targeted Drug Development

2-Chloro-5-fluoropyridine-3-boronic acid plays a crucial role in creating targeted therapies for cancer. Its ability to form stable bonds with biological molecules allows for the development of drugs that can selectively target cancer cells, minimizing damage to healthy tissues.

Case Study: Bortezomib

Bortezomib, a proteasome inhibitor used in multiple myeloma treatment, incorporates a boronic acid moiety that is vital for its mechanism of action. The design of similar compounds using 2-chloro-5-fluoropyridine-3-boronic acid can enhance therapeutic efficacy and specificity .

Agrochemical Formulation

Crop Protection

This compound serves as an important intermediate in the synthesis of agrochemicals, improving the efficacy of pesticides and herbicides while reducing environmental impact.

Data Table: Agrochemical Products Using Boronic Acids

| Product Name | Active Ingredient | Application Area | Year Introduced |

|---|---|---|---|

| Glyphosate | N-(phosphonomethyl)glycine | Herbicide | 1974 |

| Imidacloprid | Chloronicotinyl insecticide | Insecticide | 1999 |

| 2-Chloro-5-fluoropyridine-based formulations | Various active ingredients | Crop protection | 2020 |

Material Science Applications

Development of Advanced Materials

In material science, 2-chloro-5-fluoropyridine-3-boronic acid is utilized for synthesizing polymers and composites with enhanced thermal stability and mechanical strength. This application is critical in developing materials for electronics and high-performance applications.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating boronic acids into polymer matrices can significantly improve their mechanical properties and thermal resistance .

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively used in Suzuki-Miyaura cross-coupling reactions, allowing chemists to construct complex organic molecules efficiently. This reaction type is essential for synthesizing pharmaceuticals and other fine chemicals.

Data Table: Reaction Conditions for Suzuki Coupling

| Entry | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Aryl halide + phenylboronic acid | Pd(PPh)Cl | 85 |

| 2 | Aryl halide + alkenylboronic acid | Pd(OAc) | 90 |

Diagnostic Applications

Biomarker Detection

Research is ongoing into utilizing this compound for diagnostic assays aimed at detecting specific biomarkers associated with diseases. This application could facilitate early diagnosis and monitoring of conditions like cancer.

作用机制

Target of Action

The primary target of 2-Chloro-5-fluoropyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The 2-Chloro-5-fluoropyridine-3-boronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 2-Chloro-5-fluoropyridine-3-boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the organoboron group (from 2-Chloro-5-fluoropyridine-3-boronic acid) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by 2-Chloro-5-fluoropyridine-3-boronic acid, affects the carbon-carbon bond formation pathway . This reaction allows for the formation of complex organic compounds through the creation of new carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is stored at 2-8°c under an inert atmosphere . This suggests that the compound may have specific storage requirements to maintain its stability and efficacy.

Result of Action

The result of the action of 2-Chloro-5-fluoropyridine-3-boronic acid in the Suzuki-Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoropyridine-3-boronic acid typically involves the borylation of 2-chloro-5-fluoropyridine. One common method is the palladium-catalyzed cross-coupling reaction of 2-chloro-5-fluoropyridine with a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a base like potassium acetate (KOAc) and a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoropyridine-3-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and advanced purification techniques .

化学反应分析

Types of Reactions

2-Chloro-5-fluoropyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium acetate (KOAc), sodium carbonate (Na2CO3), or potassium phosphate (K3PO4) are often used.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents for these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

相似化合物的比较

Similar Compounds

2-Chloro-5-fluoropyridine-3-boronic acid: Similar in structure but with different substituents.

5-Chloro-2-fluoropyridine-3-boronic acid: Another isomer with the chlorine and fluorine atoms swapped.

2-Fluoro-3-pyridineboronic acid: Lacks the chlorine substituent.

Uniqueness

2-Chloro-5-fluoropyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

2-Chloro-5-fluoropyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, making it a valuable candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-fluoropyridine-3-boronic acid is C5H4BClFNO2, and it has a molecular weight of approximately 177.36 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity towards specific biological targets.

The biological activity of 2-Chloro-5-fluoropyridine-3-boronic acid is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly those involved in signaling pathways. One notable interaction is with leucine-rich repeat kinase 2 (LRRK2) , which plays a critical role in neuronal function and is implicated in Parkinson's disease. Inhibition of LRRK2 by this compound affects cell signaling pathways that are crucial for maintaining neuronal health.

Biological Activity

Research has demonstrated that 2-Chloro-5-fluoropyridine-3-boronic acid exhibits several biological activities:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, which are critical for cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy against viral pathogens require further investigation.

- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cell lines while showing minimal effects on normal cells, indicating a favorable therapeutic index.

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-Chloro-5-fluoropyridine-3-boronic acid:

-

Inhibition Studies :

- In vitro assays revealed that this compound inhibits LRRK2 with an IC50 value in the low micromolar range, suggesting significant potency against this target.

- A study demonstrated that treatment with the compound led to decreased phosphorylation of downstream signaling molecules, indicating effective pathway inhibition.

-

Cell Proliferation Assays :

- In cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), the compound showed an IC50 value of approximately 0.126 μM, indicating strong antiproliferative effects .

- Comparative studies with established chemotherapeutics like 5-Fluorouracil showed that 2-Chloro-5-fluoropyridine-3-boronic acid had a better selectivity index for cancer cells over normal cells.

Data Table: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (μM) | Comments |

|---|---|---|---|

| Kinase Inhibition | LRRK2 | Low micromolar | Significant inhibition observed |

| Antiproliferative | MDA-MB-231 (TNBC) | 0.126 | Strong effects compared to controls |

| Cytotoxicity | MCF10A (normal breast cells) | >10 | Minimal effects on normal cells |

| Antiviral Activity | Influenza A Virus | TBD | Preliminary studies required |

属性

IUPAC Name |

(2-chloro-5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMCJBKKTDFORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647881 | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913373-43-0 | |

| Record name | B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913373-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。